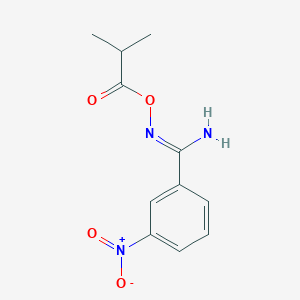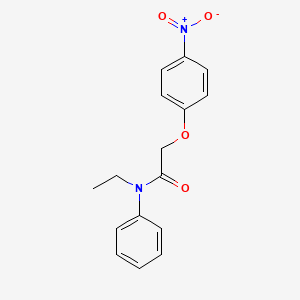
6-fluoro-7-(4-thiomorpholinyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-7-(4-thiomorpholinyl)quinoxaline (FTM) is a quinoxaline derivative that has been widely used in scientific research due to its unique chemical properties. FTM is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mechanism of Action
6-fluoro-7-(4-thiomorpholinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. By blocking the glycine site, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. Without glycine, the NMDA receptor cannot be activated, and the downstream signaling pathways are disrupted.
Biochemical and Physiological Effects:
6-fluoro-7-(4-thiomorpholinyl)quinoxaline has been shown to impair LTP and memory formation in animal models. In addition, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can induce neurotoxicity and neuronal damage in vitro and in vivo. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can also modulate the activity of other ion channels, such as voltage-gated calcium channels and nicotinic acetylcholine receptors. However, the exact biochemical and physiological effects of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline are still under investigation.
Advantages and Limitations for Lab Experiments
6-fluoro-7-(4-thiomorpholinyl)quinoxaline is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline is also relatively stable and has a long half-life, which allows for prolonged experiments. However, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can induce neurotoxicity and neuronal damage, which limits its use in certain experiments. In addition, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can modulate the activity of other ion channels, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the research on 6-fluoro-7-(4-thiomorpholinyl)quinoxaline. First, the exact biochemical and physiological effects of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline need to be further investigated. Second, the potential neurotoxicity and neuronal damage induced by 6-fluoro-7-(4-thiomorpholinyl)quinoxaline need to be better understood. Third, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can modulate the activity of other ion channels, which raises the question of whether 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can be used as a tool to study the activity of these ion channels. Fourth, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can be used in combination with other drugs to study the interactions between different signaling pathways. Finally, the development of new derivatives of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline with improved selectivity and reduced toxicity can expand the potential applications of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline in scientific research.
Synthesis Methods
The synthesis of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline involves the reaction of 6-fluoroquinoxaline-2,3-dione with 4-morpholinethiol in the presence of a base. The resulting product is a white crystalline powder with a melting point of 232-234°C.
Scientific Research Applications
6-fluoro-7-(4-thiomorpholinyl)quinoxaline has been extensively used in scientific research to study the role of ionotropic glutamate receptors in synaptic plasticity, learning, and memory. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of ionotropic glutamate receptor. NMDA receptors are involved in long-term potentiation (LTP), a process that underlies learning and memory. By blocking NMDA receptors, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can impair LTP and disrupt memory formation.
properties
IUPAC Name |
4-(7-fluoroquinoxalin-6-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-9-7-10-11(15-2-1-14-10)8-12(9)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZWKSCTHTCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC3=NC=CN=C3C=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)


![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
